(2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
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Overview
Description
(2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound features a brominated phenyl group and an ethoxy substituent, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves multiple steps, starting with the bromination of an appropriate phenyl precursor. The ethoxy group is introduced through an etherification reaction. The bicyclic structure is formed via a cyclization reaction, often under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the hydroxyl group.
Reduction: Reduction reactions can target the bromine substituent or the carbonyl group if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound can serve as a ligand in binding studies, helping to elucidate the interactions between small molecules and biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development and therapeutic research.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets. The bromine and ethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the selectivity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in having halogenated aromatic rings but differs in the type of halogen and overall structure.
Bromomethyl methyl ether: Shares the bromine substituent but has a simpler structure and different reactivity.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxyl group and an aromatic ring but lacks the bicyclic structure.
Uniqueness
The uniqueness of (2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol lies in its combination of a brominated phenyl group, an ethoxy substituent, and a rigid bicyclic framework. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-2-20-13-3-4-14(17)12(9-13)10-15-16(19)11-5-7-18(15)8-6-11/h3-4,9-11,16,19H,2,5-8H2,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYDDWHHHFVNME-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(C3CCN2CC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)Br)/C=C\2/C(C3CCN2CC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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